molecular formula C15H31ClO2 B101873 1-Chloro-3-(dodecyloxy)propan-2-ol CAS No. 17677-15-5

1-Chloro-3-(dodecyloxy)propan-2-ol

Katalognummer B101873
CAS-Nummer: 17677-15-5
Molekulargewicht: 278.86 g/mol
InChI-Schlüssel: BYAAUZDTUKVBDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-3-(dodecyloxy)propan-2-ol, also known as CDOP, is a synthetic compound that has gained significant attention in scientific research. It is a chlorinated alcohol derivative of dodecyl glycidyl ether and has been studied for its potential applications in various fields, including biology, chemistry, and medicine.

Wirkmechanismus

The mechanism of action of 1-Chloro-3-(dodecyloxy)propan-2-ol is not fully understood, but it is believed to involve the inhibition of various cellular processes. In cancer cells, 1-Chloro-3-(dodecyloxy)propan-2-ol induces apoptosis by activating caspases, which are enzymes that play a key role in the process of programmed cell death. In fungal cells, 1-Chloro-3-(dodecyloxy)propan-2-ol is believed to inhibit the synthesis of ergosterol, a key component of the fungal cell membrane. In drug delivery applications, 1-Chloro-3-(dodecyloxy)propan-2-ol can encapsulate drugs and target specific cells or tissues by binding to specific cell surface receptors.
Biochemical and Physiological Effects:
1-Chloro-3-(dodecyloxy)propan-2-ol has been shown to have various biochemical and physiological effects. In cancer cells, 1-Chloro-3-(dodecyloxy)propan-2-ol induces apoptosis, which leads to the death of the cancer cells. In fungal cells, 1-Chloro-3-(dodecyloxy)propan-2-ol inhibits the growth of the fungi by disrupting the cell membrane. In drug delivery applications, 1-Chloro-3-(dodecyloxy)propan-2-ol can encapsulate drugs and target specific cells or tissues, leading to increased efficacy and reduced side effects.

Vorteile Und Einschränkungen Für Laborexperimente

1-Chloro-3-(dodecyloxy)propan-2-ol has several advantages as a reagent in laboratory experiments. It is relatively easy to synthesize and purify, and it can be used in a wide range of applications. However, 1-Chloro-3-(dodecyloxy)propan-2-ol also has some limitations. It can be toxic in high concentrations and may require special handling and disposal procedures. Additionally, 1-Chloro-3-(dodecyloxy)propan-2-ol may not be suitable for some applications due to its chemical properties.

Zukünftige Richtungen

There are several future directions for research involving 1-Chloro-3-(dodecyloxy)propan-2-ol. One potential direction is the development of new drug delivery systems using 1-Chloro-3-(dodecyloxy)propan-2-ol. Another direction is the synthesis of new 1-Chloro-3-(dodecyloxy)propan-2-ol derivatives with improved properties and efficacy. Additionally, further research is needed to fully understand the mechanism of action of 1-Chloro-3-(dodecyloxy)propan-2-ol and its potential applications in various fields of scientific research.

Synthesemethoden

1-Chloro-3-(dodecyloxy)propan-2-ol can be synthesized by reacting dodecyl glycidyl ether with hydrochloric acid in the presence of a catalyst. The reaction results in the formation of 1-Chloro-3-(dodecyloxy)propan-2-ol, which can be purified using various techniques such as column chromatography and recrystallization. The synthesis of 1-Chloro-3-(dodecyloxy)propan-2-ol is relatively straightforward and can be carried out in a laboratory setting.

Wissenschaftliche Forschungsanwendungen

1-Chloro-3-(dodecyloxy)propan-2-ol has been studied for its potential applications in various fields of scientific research. In biology, 1-Chloro-3-(dodecyloxy)propan-2-ol has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 1-Chloro-3-(dodecyloxy)propan-2-ol has also been studied for its potential use as an antifungal agent, as it has been shown to inhibit the growth of various fungal species. In chemistry, 1-Chloro-3-(dodecyloxy)propan-2-ol has been used as a reagent in the synthesis of various compounds, including glycidyl ethers and epoxides. In medicine, 1-Chloro-3-(dodecyloxy)propan-2-ol has been studied for its potential use as a drug delivery system, as it can be used to encapsulate drugs and target specific cells or tissues.

Eigenschaften

CAS-Nummer

17677-15-5

Produktname

1-Chloro-3-(dodecyloxy)propan-2-ol

Molekularformel

C15H31ClO2

Molekulargewicht

278.86 g/mol

IUPAC-Name

1-chloro-3-dodecoxypropan-2-ol

InChI

InChI=1S/C15H31ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h15,17H,2-14H2,1H3

InChI-Schlüssel

BYAAUZDTUKVBDS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOCC(CCl)O

Kanonische SMILES

CCCCCCCCCCCCOCC(CCl)O

Andere CAS-Nummern

17677-15-5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.